Bromperidol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

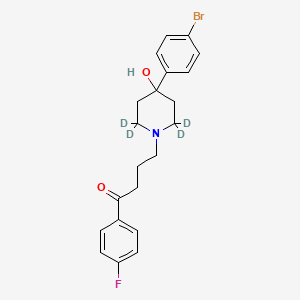

4-[4-(4-bromophenyl)-2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLNONIVDFXQRX-QZPARXMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(N1CCCC(=O)C2=CC=C(C=C2)F)([2H])[2H])(C3=CC=C(C=C3)Br)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Bromperidol-d4 for Research Applications

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Bromperidol-d4, a deuterated analog of the typical antipsychotic drug Bromperidol. This isotopically labeled compound is of significant value to the scientific community, particularly for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical chemistry. Its primary application is as an internal standard in quantitative bioanalysis by mass spectrometry, where it ensures accuracy and precision in the determination of Bromperidol levels in biological matrices.[1]

The strategic placement of four deuterium atoms on the bromophenyl ring of the molecule provides a stable isotopic label with a sufficient mass shift for clear differentiation from the unlabeled drug in mass spectrometric analyses, without significantly altering its chemical and physical properties. This guide will delve into the scientific rationale behind the synthetic strategy, provide detailed experimental protocols, and discuss the analytical techniques required for the comprehensive characterization of the final product.

Rationale for Deuteration and Synthetic Strategy

The use of stable isotopically labeled (SIL) internal standards is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] SIL internal standards, such as this compound, co-elute with the analyte of interest and exhibit similar ionization efficiency, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[1] The four-dalton mass difference in this compound provides a clear and distinct mass signal, preventing isotopic cross-talk with the unlabeled analyte.

The IUPAC name for this compound is 4-(4-(4-bromophenyl-2,3,5,6-d4)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one. This indicates that the deuterium atoms are located on the aromatic ring containing the bromine atom. The synthetic approach, therefore, focuses on the preparation of a deuterated key intermediate, which is then elaborated to the final product.

A logical and efficient synthetic strategy involves a two-step process:

-

Synthesis of the Deuterated Precursor: Preparation of 4-(4-bromophenyl-d4)-4-hydroxypiperidine. This step is the core of the deuteration process.

-

N-Alkylation: Coupling of the deuterated piperidine intermediate with 4-chloro-1-(4-fluorophenyl)butan-1-one to yield the final this compound.

This convergent approach allows for the introduction of the isotopic label early in the synthesis, followed by a well-established final coupling reaction.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is presented as a two-stage process, commencing with the preparation of the crucial deuterated intermediate.

Stage 1: Synthesis of 4-(4-bromophenyl-d4)-4-hydroxypiperidine

The introduction of deuterium atoms onto the bromophenyl ring can be achieved through various methods, including catalytic hydrogen-deuterium exchange. A plausible approach involves the use of a suitable catalyst, such as an iridium complex, in the presence of a deuterium source.

Diagram of the Synthetic Workflow for the Deuterated Precursor:

Sources

The Unseen Anchor: A Technical Guide to Bromperidol-d4 as an Internal Standard in Bioanalytical Assays

Abstract

In the landscape of quantitative bioanalysis, particularly within the realm of therapeutic drug monitoring and pharmacokinetic studies, the pursuit of precision and accuracy is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the bedrock of reliable bioanalytical methods. This technical guide provides an in-depth exploration of Bromperidol-d4, a deuterium-labeled analogue of the antipsychotic drug bromperidol. We will dissect the core mechanism by which this compound functions as an internal standard, offering a robust framework for researchers, scientists, and drug development professionals to understand and implement this critical tool for accurate quantification of bromperidol in complex biological matrices. This guide will delve into the causality behind experimental choices, present a self-validating experimental protocol, and ground all claims in authoritative scientific principles and regulatory standards.

Introduction: The Imperative for an Ideal Internal Standard

The quantification of xenobiotics in biological fluids is an analytical challenge fraught with potential for variability. Sample loss during extraction, fluctuations in instrument response, and the confounding influence of matrix effects can all contribute to erroneous results. An internal standard (IS) is a compound added in a known, constant amount to all samples, calibrators, and quality controls. The fundamental premise is that the IS will experience the same analytical variations as the analyte of interest. By measuring the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to a more accurate and precise measurement.

The ideal internal standard is a close chemical and physical analogue of the analyte. A stable isotope-labeled version of the analyte, such as this compound for the analysis of bromperidol, represents the gold standard. These SIL-ISs co-elute with the analyte, experience similar ionization efficiency and suppression, and are readily distinguishable by the mass spectrometer due to their mass difference. This near-identical behavior provides the most effective compensation for analytical variability.

Bromperidol: A Snapshot of its Pharmacological Profile

Bromperidol is a typical antipsychotic of the butyrophenone class, structurally similar to haloperidol.[1] Its primary mechanism of action involves the potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3] This blockade of dopaminergic neurotransmission is believed to be responsible for its therapeutic effects in managing the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3] Given its therapeutic importance, the ability to accurately measure its concentration in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

The Core Mechanism of this compound as an Internal Standard

The utility of this compound as an internal standard is rooted in its structural and mass spectrometric properties.

Structure and Isotopic Labeling

The IUPAC name for this compound is 4-(4-(4-bromophenyl-2,3,5,6-d4)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one. This reveals that four hydrogen atoms on the bromophenyl ring have been replaced with deuterium atoms. This placement is critical, as these C-D bonds are not readily exchangeable with protons from the solvent or matrix, ensuring the isotopic purity and stability of the internal standard throughout the analytical process.

The molecular formula of Bromperidol is C₂₁H₂₃BrFNO₂, with a molecular weight of approximately 420.3 g/mol .[4] The molecular formula of this compound is C₂₁H₁₉D₄BrFNO₂, with a molecular weight of approximately 424.35 g/mol . This mass difference of 4 Da allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, while their chemical structures remain virtually identical.

Caption: Chemical structures of Bromperidol and this compound.

Co-elution and Matrix Effect Compensation

During liquid chromatography, Bromperidol and this compound exhibit nearly identical retention times due to their similar physicochemical properties. This co-elution is crucial because it ensures that both compounds are subjected to the same matrix effects at the same point in time as they enter the mass spectrometer's ion source. Matrix effects, caused by co-eluting endogenous components of the biological sample, can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because this compound is affected in the same manner as bromperidol, the ratio of their peak areas remains constant, thus negating the impact of matrix effects.

Caption: Bioanalytical workflow and mechanism of matrix effect compensation.

Field-Proven Experimental Protocol: A Representative LC-MS/MS Method

Materials and Reagents

-

Bromperidol reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free)

-

Methyl tert-butyl ether (MTBE)

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of bromperidol and this compound in methanol.

-

Working Standard Solutions: Serially dilute the bromperidol stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and QC samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the bromperidol working solutions into drug-free human plasma to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 0.3, 8, 80 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 50 µL of 0.1 M NaOH to alkalinize the sample and vortex.

-

Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC/HPLC system capable of binary gradient elution |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Bromperidol: Precursor ion (m/z) 420.1 -> Product ion (m/z) 165.1This compound: Precursor ion (m/z) 424.1 -> Product ion (m/z) 165.1 (or a fragment containing the deuterium labels if more stable) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Method Validation

A bioanalytical method must be validated to ensure its reliability. The validation should be performed according to regulatory guidelines from agencies such as the FDA or EMA and should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Trustworthiness: The Self-Validating Nature of the System

The use of a stable isotope-labeled internal standard like this compound creates a self-validating system for each sample analysis. Any unforeseen issues during the analytical run, such as a partial clog in the injector leading to a smaller injection volume or a dip in the ion source efficiency, will affect both bromperidol and this compound proportionally. A significant deviation in the internal standard's peak area compared to the average of the calibrators and QCs can serve as a flag for a potential issue with that specific sample, allowing for its re-analysis and ensuring the integrity of the reported data.

Conclusion: The Indispensable Role of this compound

In the rigorous and highly regulated field of bioanalysis, the quest for data of the highest quality is unending. This compound, as a stable isotope-labeled internal standard, is an indispensable tool for the accurate and precise quantification of bromperidol in biological matrices. Its mechanism of action, rooted in its near-identical physicochemical properties to the analyte and its distinct mass, allows for the effective compensation of analytical variability, particularly the insidious effects of the sample matrix. The implementation of a well-validated LC-MS/MS method employing this compound, as outlined in this guide, provides researchers and drug development professionals with the confidence that their bioanalytical data is robust, reliable, and defensible.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Bromperidol?

-

PubChem. (n.d.). Bromperidol. National Center for Biotechnology Information. Retrieved from [Link]

- Benfield, P., Ward, A., Clark, B. G., & Jue, S. G. (1988). Bromperidol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses. Drugs, 35(6), 670–684.

-

Veeprho. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Supported liquid extraction and LC-MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Simultaneous determination of haloperidol and bromperidol and their reduced metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Distinction: A Guide to Bromperidol and its Deuterated Analog, Bromperidol-d4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From Therapeutic Agent to Analytical Standard

In the landscape of neuropsychopharmacology and bioanalysis, precision is paramount. Bromperidol, a potent butyrophenone antipsychotic, has a well-documented history in the management of schizophrenia through its potent antagonism of dopamine D2 receptors.[1][2][3][4] Developed by Janssen Pharmaceutica in the 1960s, its therapeutic efficacy is rooted in its ability to modulate dopaminergic neurotransmission in the brain's mesolimbic pathway, thereby alleviating the positive symptoms of psychosis.[2][3][5] However, the journey of a drug from clinical application to the research bench often requires a different set of tools. The reliable quantification of Bromperidol in complex biological matrices—a cornerstone of pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies—necessitates an analytical counterpart that can ensure accuracy and reproducibility.

This is the role of Bromperidol-d4. It is not a new drug, but a sophisticated analytical tool born from the principles of isotopic labeling.[6] This guide delves into the core technical differences between these two molecules, moving beyond a simple structural comparison to explain the fundamental principles that make one a therapeutic agent and the other the gold standard for its quantification. We will explore their subtle yet critical physicochemical distinctions, the implications of deuteration on metabolism, and the practical application of this compound as an internal standard in modern bioanalytical workflows.

Section 1: The Pharmacological Agent - Bromperidol

Bromperidol is a first-generation antipsychotic structurally and pharmacologically similar to haloperidol.[5][7][8] Its primary mechanism of action is the high-affinity blockade of postsynaptic dopamine D2 receptors.[1][2] In conditions like schizophrenia, which are hypothesized to involve hyperactivity of dopaminergic pathways, Bromperidol acts to normalize this neurotransmission.[3]

The binding of Bromperidol to the D2 G-protein coupled receptor (GPCR) inhibits the enzyme adenylyl cyclase, modulating downstream signaling cascades involving cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA).[3] While its primary efficacy is linked to D2 antagonism, it also exhibits lesser affinity for serotonin (5-HT2), alpha-adrenergic, and histaminergic receptors, which can contribute to its overall therapeutic and side-effect profile.[1]

Sources

- 1. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 2. What is Bromperidol used for? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bromperidol - Wikipedia [en.wikipedia.org]

- 5. Bromperidol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. Bromperidol, a new butyrophenone neuroleptic: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

A Technical Guide to Commercial Suppliers of High-Purity Bromperidol-d4 for Research Applications

This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on sourcing high-purity Bromperidol-d4. The focus is on ensuring the quality and reliability of this critical reagent for analytical and pharmacokinetic studies.

Introduction: The Role of this compound in Advanced Research

Bromperidol is a butyrophenone antipsychotic drug utilized in the treatment of schizophrenia.[1] Its deuterated analog, this compound, serves as an indispensable tool in bioanalytical assays. As a stable isotope-labeled internal standard, it is crucial for achieving accurate quantification of Bromperidol in complex biological matrices such as plasma and tissue samples.[2] The use of a deuterated standard is paramount in techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variability during sample preparation and analysis, thereby ensuring the precision and reliability of pharmacokinetic and metabolic studies.[2]

Key Suppliers and Product Overview

Several reputable suppliers offer this compound for research purposes. The following section provides a comparative overview of the main suppliers identified in the market. It is important to note that detailed specifications such as exact chemical purity and isotopic enrichment are typically provided on the Certificate of Analysis (CoA) which should be requested from the supplier.

| Supplier | Product Name/Number | CAS Number | Molecular Formula | Notes |

| LGC Standards (Distributor for Toronto Research Chemicals - TRC) | This compound (TRC-B689222) | 1216919-75-3 | C₂₁D₄H₁₉BrFNO₂ | Often available via custom synthesis, which may impact lead times.[3] |

| Santa Cruz Biotechnology, Inc. | This compound | 1216919-75-3 | C₂₁H₁₉D₄BrFNO₂ | Offered as a biochemical for proteomics research.[4] |

| Veeprho | This compound | Not specified on product page | Not specified on product page | Marketed as a deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research.[2] |

Critical Quality Attributes for this compound

When sourcing this compound, it is imperative to assess several key quality attributes. These are critical for ensuring the integrity of your experimental results.

Chemical Purity

The chemical purity of the standard is a fundamental requirement. Impurities can interfere with the analytical measurement of both the analyte and the internal standard. A high-purity standard, typically >98%, ensures that the response measured is attributable to the compound of interest.

Isotopic Enrichment

Isotopic enrichment refers to the percentage of the deuterated compound relative to its unlabeled counterpart. High isotopic enrichment is crucial to prevent "crosstalk" between the mass channels of the analyte and the internal standard. A generally accepted minimum for isotopic enrichment is 98%.

Documentation and Traceability

A comprehensive Certificate of Analysis (CoA) is a non-negotiable document that must accompany the product. The CoA should provide detailed information on:

-

Chemical purity (determined by methods such as HPLC or NMR)

-

Isotopic enrichment (determined by mass spectrometry)

-

Identity confirmation (e.g., by ¹H-NMR, MS)

-

Lot number and date of analysis

LGC Standards, for its reference materials, often undertakes characterization in accordance with ISO 17025, which is a recognized standard for the competence of testing and calibration laboratories.[5] Veeprho also states that their working standards are supplied with a comprehensive Certificate of Analysis detailing the assay and impurity profile.[6]

Workflow for Procurement and Quality Verification

The process of acquiring and verifying a high-purity standard involves several critical steps to ensure the material is fit for its intended purpose.

Caption: Procurement and Verification Workflow for this compound.

Experimental Protocol: Verification of this compound Identity and Purity

Upon receipt, it is best practice to perform in-house verification of the standard. The following is a general protocol for this purpose.

Objective: To confirm the identity and estimate the purity of the received this compound standard.

Materials:

-

This compound standard

-

HPLC-grade methanol and water

-

Formic acid

-

LC-MS system (e.g., Q-TOF or Triple Quadrupole)

-

NMR spectrometer

Methodology:

-

Solution Preparation:

-

Accurately weigh a small amount of the this compound standard.

-

Dissolve in a known volume of methanol to create a stock solution of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a suitable concentration for LC-MS analysis (e.g., 1 µg/mL).

-

-

LC-MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

-

-

MS Conditions:

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Acquisition: Full scan mode to identify the parent ion and high-resolution mass spectrometry to confirm the elemental composition.

-

-

-

Data Analysis:

-

Confirm the presence of the expected [M+H]⁺ ion for this compound (C₂₁D₄H₂₀BrFNO₂⁺, expected m/z ≈ 425.12).

-

Assess the purity by integrating the peak area of this compound relative to any impurity peaks.

-

Examine the mass spectrum for the presence of unlabeled Bromperidol (expected m/z ≈ 421.10) to qualitatively assess isotopic enrichment.

-

-

NMR Analysis (Optional but Recommended):

-

Acquire a ¹H-NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms the isotopic labeling.

-

Caption: Experimental Workflow for this compound Verification.

Conclusion and Recommendations

The selection of a high-purity this compound internal standard is a critical step in ensuring the accuracy and reliability of bioanalytical data. While several commercial suppliers are available, including LGC Standards (Toronto Research Chemicals), Santa Cruz Biotechnology, and Veeprho, it is the responsibility of the researcher to perform due diligence.

Key Recommendations:

-

Always Request a Certificate of Analysis: This document is essential for verifying the quality of the standard before use.

-

Inquire About Custom Synthesis Lead Times: For products that are not in stock, understanding the timeline for synthesis and delivery is crucial for project planning.

-

Perform In-House Verification: An initial identity and purity check upon receipt of the standard can prevent costly errors and delays in your research.

By following the guidelines outlined in this technical guide, researchers can confidently source and utilize high-purity this compound, leading to more robust and reproducible scientific outcomes.

References

-

Veeprho. (n.d.). This compound. Retrieved from [Link]

-

Veeprho. (n.d.). Bromperidol Impurities and Related Compound. Retrieved from [Link]

-

Veeprho. (n.d.). Benperidol-D4. Retrieved from [Link]

-

Veeprho. (n.d.). Bromperidol EP Impurity D. Retrieved from [Link]

-

Bio-Connect. (n.d.). Toronto Research Chemicals (TRC) products. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Bromoperidol Decanoate, TRC. Retrieved from [Link]

-

Veeprho. (n.d.). Bromperidol Decanoate Working Standard (Secondary Reference Standard) | CAS 75067-66-2. Retrieved from [Link]

-

Benfield, P., Ward, A., Clark, B. G., & Jue, S. G. (1988). Bromperidol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses. Drugs, 35(6), 670–684. [Link]

Sources

Assessing the Isotopic Stability of Bromperidol-d4: A Framework for Experimental Validation

An In-Depth Technical Guide

Introduction: The Critical Role of Isotopic Stability in Bioanalysis

In the landscape of modern drug development and regulated bioanalysis, stable isotope-labeled (SIL) compounds are the undisputed gold standard for use as internal standards (IS) in quantitative mass spectrometry.[1] Their utility hinges on a core assumption: that they are chemically and physically indistinguishable from the analyte during sample extraction, chromatography, and ionization, yet perfectly distinguishable by the mass spectrometer.[1][2] Bromperidol-d4, a deuterated analog of the antipsychotic drug Bromperidol, is frequently employed for this purpose in pharmacokinetic and therapeutic drug monitoring studies.[3][4]

Structural Context: The Foundation of this compound's Stability

Understanding the potential for isotopic exchange begins with the molecule's structure. The IUPAC name for a common variant of this internal standard is 4-(4-(4-bromophenyl-2,3,5,6-d4)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one .[3]

In this isotopologue, the four deuterium atoms are placed on the bromophenyl aromatic ring. This synthetic choice is deliberate and critical for ensuring stability. Aromatic C-D bonds are exceptionally robust and are not susceptible to exchange under the vast majority of analytical and physiological conditions.[2] The mechanism for H/D exchange on an aromatic ring is typically harsh (requiring strong acid/base and high heat), far exceeding the conditions of routine bioanalysis.

Conversely, deuterium labels placed at chemically labile positions—such as on heteroatoms (e.g., -OH, -NH) or on a carbon atom alpha to a carbonyl group—are far more prone to exchange with protons from the solvent (e.g., water, methanol).[2][5][7] While the butyrophenone moiety of Bromperidol contains alpha-carbons, the strategic placement of deuterium on the stable phenyl ring mitigates this primary risk.

The Imperative of Stability Verification: Why We Test

Despite a structurally sound design, empirical verification of isotopic stability is a cornerstone of robust bioanalytical method validation, as mandated by regulatory bodies like the FDA and EMA.[8][9][10][11][12] The consequences of isotopic instability are severe:

-

Back-Exchange to d0: If a d4-labeled molecule exchanges its deuterium for hydrogen, it becomes indistinguishable from the native, unlabeled analyte (d0). This artificially inflates the measured concentration of the analyte, leading to a systematic underestimation of the true concentration in unknown samples.

-

Loss of Internal Standard Signal: The deuterated internal standard signal may decrease, leading to inconsistent analyte/IS response ratios and compromising the precision and accuracy of the assay.

-

Chromatographic Shifts: While minor, deuterium substitution can sometimes lead to slight shifts in chromatographic retention time (the "isotope effect").[6] If exchange occurs, it can complicate peak integration and analysis.

Therefore, a forced degradation, or "stress testing," study is essential. The objective is not to destroy the molecule, but to subject it to conditions more extreme than those encountered during routine sample handling, storage, and analysis to uncover any potential liabilities.[13][14][15][16]

Experimental Design: The Forced Degradation Protocol

This protocol is designed based on the principles outlined in the ICH Q1A (R2) guideline for stability testing.[17][18] The core principle is to challenge the isotopic integrity of this compound across a range of chemical and physical stressors.

Preparation of Stock and Working Solutions

A concentrated stock solution of this compound should be prepared in a suitable organic solvent (e.g., Methanol or DMSO). From this stock, a working solution is prepared in a solvent compatible with the stress conditions (e.g., a 50:50 acetonitrile:water mixture).

Stress Conditions

The following table outlines the recommended stress conditions. For each condition, a sample of the this compound working solution is prepared alongside a control sample stored at 4°C in the dark.

| Stress Condition | Reagent/Procedure | Temperature | Duration | Rationale |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 °C | 24 hours | Challenges the stability of C-D bonds under strong acidic conditions.[17] |

| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60 °C | 24 hours | Tests for base-catalyzed exchange, particularly relevant for protons alpha to a carbonyl.[7] |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp | 24 hours | Assesses susceptibility to oxidative degradation, which could potentially affect the molecule's structure.[15] |

| Thermal Stress | Stored in a calibrated oven | 80 °C | 48 hours | Evaluates the intrinsic thermal stability of the C-D bonds.[14] |

| Photostability | Exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | Room Temp | As required | Determines sensitivity to light-induced degradation or exchange. |

Sample Neutralization and Preparation for Analysis

After the specified duration, the stressed samples are cooled to room temperature. The acid and base-hydrolyzed samples are carefully neutralized (e.g., NaOH for the acid sample, HCl for the base sample). All samples, including the control, are then diluted to an appropriate final concentration for analysis by LC-MS/MS and NMR.

Primary Assessment of Isotopic Stability by LC-MS/MS

Liquid Chromatography coupled with high-resolution mass spectrometry (HRMS) is the definitive technique for quantifying isotopic purity and detecting any potential back-exchange.[19][20]

Experimental Workflow for Isotopic Stability Assessment

Caption: Overall workflow for assessing this compound isotopic stability.

Step-by-Step LC-MS/MS Protocol

-

System Preparation: Use a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation from any potential degradants (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full Scan MS from m/z 100-600 at high resolution (>30,000 FWHM).

-

Key Ions to Monitor:

-

Unlabeled Bromperidol (d0): [M+H]⁺ = 420.0976

-

This compound: [M+H]⁺ = 424.1228

-

-

-

Data Analysis:

-

For each stressed sample and the control, extract ion chromatograms (EICs) for both the d0 and d4 masses with a narrow mass window (e.g., ±5 ppm).

-

Integrate the peak area for both species in all injections.

-

Calculate the percentage of the d0 signal relative to the total (d0 + d4) signal for each sample.

-

Acceptance Criteria for Stability

| Parameter | Acceptance Limit | Justification |

| Appearance of d0 Signal | The area of the d0 peak in any stressed sample should not exceed 2% of the area of the d4 peak. | A small amount of d0 is often present as an isotopic impurity from synthesis. The key is to ensure this percentage does not increase significantly after stress. |

| Change in d4 Signal | The peak area of the d4 analyte in stressed samples should be within ±25% of the control sample. | This monitors for chemical degradation rather than isotopic exchange. Significant loss indicates the molecule itself is breaking down, which is a separate stability issue. |

Confirmatory Analysis by NMR Spectroscopy

While LC-MS is quantitative, Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal, structural confirmation of the label's location and integrity.[21][22][23]

Step-by-Step NMR Protocol

-

Sample Preparation: Evaporate the solvent from the control and the most stressed samples (e.g., acid and base hydrolysis). Reconstitute the residue in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Analysis:

-

Objective: To confirm the absence of proton signals in the deuterated positions of the bromophenyl ring.[22]

-

Procedure: Acquire a standard proton NMR spectrum. Compare the spectrum of the stressed sample to the control. Any appearance of new signals in the aromatic region corresponding to the bromophenyl ring could indicate H/D exchange.

-

-

²H (Deuterium) NMR Analysis:

-

Objective: To directly observe the deuterium nuclei and confirm they remain on the molecule.[24]

-

Procedure: Acquire a deuterium NMR spectrum. The presence and chemical shift of the deuterium signal should be consistent between the control and stressed samples. A significant loss of signal would indicate isotopic exchange.

-

Synthesis of Results and Decision Logic

The data from both LC-MS/MS and NMR should be synthesized to form a conclusive statement on the isotopic stability of this compound.

Decision Logic for Isotopic Stability

Caption: Decision tree for interpreting stability data.

For a robustly synthesized molecule like this compound with labels on the aromatic ring, the expected outcome is a definitive pass, confirming its suitability for use as an internal standard. Should instability be detected, it would warrant a thorough investigation into the synthetic route and purity of the standard.

Conclusion

The validation of isotopic stability is not a perfunctory exercise but a fundamental requirement for ensuring the accuracy and reliability of quantitative bioanalytical data. By employing a systematic approach of forced degradation followed by analysis with high-resolution LC-MS/MS and confirmatory NMR, researchers can scientifically prove the integrity of this compound. The framework presented in this guide, which combines authoritative protocols with a deep understanding of the underlying chemical principles, provides a robust pathway to generating trustworthy data for critical drug development decisions.

References

-

Title: Deuterium incorporation in biomass cell wall components by NMR analysis Source: Analyst (RSC Publishing) URL: [Link]

-

Title: An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies Source: ACD/Labs URL: [Link]

-

Title: Drug Product Stress Testing Source: Neopharm Labs URL: [Link]

-

Title: A Stress Testing Benchmarking Study Source: Pharmaceutical Technology URL: [Link]

-

Title: Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL: [Link]

-

Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

-

Title: Stress Study of Pharmaceuticals Source: Pharma Specialists URL: [Link]

-

Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Forced Degradation Study or Stress Testing Procedure Source: FDA Drug Approval Process URL: [Link]

-

Title: CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL: [Link]

-

Title: Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022 Source: paho.org URL: [Link]

-

Title: Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines Source: International Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Hydrogen–deuterium exchange Source: Wikipedia URL: [Link]

-

Title: Isotope Ratio Mass Spectrometry Source: Environmental Molecular Sciences Laboratory URL: [Link]

-

Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: ResearchGate URL: [Link]

-

Title: Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards Source: Hilaris Publisher URL: [Link]

-

Title: Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds Source: ACS Publications URL: [Link]

-

Title: What is the mechanism of Bromperidol? Source: Patsnap Synapse URL: [Link]

-

Title: Q 1 A (R2) Stability Testing of new Drug Substances and Products Source: European Medicines Agency (EMA) URL: [Link]

-

Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL: [Link]

-

Title: Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms Source: paho.org URL: [Link]

-

Title: QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals Source: QualityHub URL: [Link]

-

Title: Designing Stable Isotope Labeled Internal Standards Source: Acanthus Research URL: [Link]

-

Title: Evaluating the use of NMR for the determination of deuterium abundance in water Source: University of Groningen URL: [Link]

-

Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

-

Title: ICH M10 on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Interindividual variation in bromperidol metabolism and relationship to therapeutic effects Source: PubMed URL: [Link]

-

Title: Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites Source: PubMed URL: [Link]

-

Title: this compound Source: Veeprho URL: [Link]

-

Title: Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds Source: PMC - NIH URL: [Link]

-

Title: CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange Source: YouTube URL: [Link]

-

Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

-

Title: bioanalytical method validation and study sample analysis m10 Source: ICH URL: [Link]

-

Title: Bromperidol, a new butyrophenone neuroleptic: a review Source: PubMed URL: [Link]

-

Title: Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds Source: ResearchGate URL: [Link]

-

Title: this compound - CAS - 10457-90-6 (non-labelled) Source: Axios Research URL: [Link]

-

Title: Deuterium isotope exchange between carboxylic acids and hydrogen Source: AIP Publishing URL: [Link]

-

Title: Bromperidol Source: Wikipedia URL: [Link]

-

Title: Depot bromperidol decanoate for schizophrenia Source: PubMed URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. veeprho.com [veeprho.com]

- 4. Bromperidol, a new butyrophenone neuroleptic: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. waters.com [waters.com]

- 7. youtube.com [youtube.com]

- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. acdlabs.com [acdlabs.com]

- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 15. pharmaguideline.co.uk [pharmaguideline.co.uk]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Stress Study of Pharmaceuticals [pharmaspecialists.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. resolvemass.ca [resolvemass.ca]

- 20. researchgate.net [researchgate.net]

- 21. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 24. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

A Comprehensive Technical Guide to the Solubility of Bromperidol-d4 in Common Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of Bromperidol-d4, a deuterated analog of the antipsychotic drug Bromperidol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. Given the limited availability of direct quantitative solubility data for this compound, this guide focuses on empowering researchers with the foundational knowledge and detailed methodologies required to perform these critical assessments in their own laboratories.

Introduction to this compound

This compound is a stable, isotopically labeled form of Bromperidol, a butyrophenone derivative and a potent, long-acting neuroleptic agent.[1] In this compound, four hydrogen atoms on the piperidine ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of Bromperidol in biological samples through mass spectrometry and liquid chromatography.[2]

Physicochemical Properties:

Understanding the fundamental physicochemical properties of this compound is crucial for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₉D₄BrFNO₂ | [3] |

| Molecular Weight | 424.35 g/mol | [3] |

| Structure | 4-[4-(4-bromophenyl-2,3,5,6-d4)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | [2] |

| CAS Number | 1216919-75-3 | [4] |

| LogP (Octanol/Water Partition Coefficient) of Bromperidol | 4.535 (Calculated) | [5] |

The high LogP value of the parent compound, Bromperidol, suggests a lipophilic nature, which generally indicates better solubility in organic solvents compared to aqueous media.

Theoretical Principles of Solubility

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given volume of a solvent at a specific temperature and pressure to form a saturated solution.[3][6] This equilibrium is governed by several factors.

Key Factors Influencing Solubility:

-

Polarity: The principle of "like dissolves like" is fundamental. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[7][8] this compound, with its aromatic rings and ketone and hydroxyl functional groups, possesses both polar and non-polar characteristics, suggesting a complex solubility profile across a range of solvents.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[7]

-

Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[7]

-

Crystal Lattice Energy: The energy holding the molecules together in a solid crystal must be overcome by the energy of interaction between the solute and solvent molecules.

The Impact of Deuteration on Solubility:

The substitution of hydrogen with deuterium can subtly influence a compound's physicochemical properties. While the effect on crystal structure may be minimal, changes in melting point and heat of fusion have been observed in some deuterated compounds, which can, in turn, affect solubility. For instance, a study on flurbiprofen-d8 showed increased solubility compared to its non-deuterated counterpart, which was attributed to a lower melting point and heat of fusion.[9] Therefore, while the solubility of this compound is expected to be similar to that of Bromperidol, it should not be assumed to be identical.

Known Solubility Data

| Compound | Solvent | Solubility | Source |

| Bromperidol | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Bromperidol decanoate | Dimethyl Sulfoxide (DMSO) | Soluble |

For research purposes, it is essential to experimentally determine the solubility of this compound in the specific solvents relevant to the intended application. The following sections provide detailed protocols for this purpose.

Experimental Determination of Solubility

The choice of method for solubility determination often depends on the stage of research, the amount of compound available, and the required throughput. The two primary types of solubility measurements are kinetic and thermodynamic.

-

Kinetic Solubility is determined by observing the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, begins to precipitate when diluted into an aqueous or organic medium. This method is high-throughput and suitable for early-stage drug discovery.[4][10][11]

-

Thermodynamic (or Equilibrium) Solubility represents the true equilibrium of a compound in a saturated solution with an excess of the solid material. This is considered the 'gold standard' for solubility measurement and is crucial for later-stage development and formulation.[10][12]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[10][12]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.

-

Pipette a precise volume of the desired organic solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane, DMSO) into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and allow it to stand, permitting the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Kinetic Solubility Determination: High-Throughput Methods

For rapid screening, methods like nephelometry are employed to determine kinetic solubility.

Principle: This method measures the light scattered by particles that form as a compound precipitates from a solution.[13][14][15] A stock solution of the compound in DMSO is serially diluted in the solvent of interest, and the point at which precipitation occurs is detected by an increase in light scattering.

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination using Nephelometry.

Detailed Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Plate Preparation:

-

In a multi-well plate (e.g., 96- or 384-well), add the organic solvent of interest to a series of wells.

-

Add a small volume of the DMSO stock solution to the first well and mix.

-

Perform serial dilutions across the plate to create a range of concentrations.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature for a specified period (e.g., 2 hours).[2]

-

Measure the turbidity or light scattering in each well using a nephelometer or a plate reader with this capability.

-

-

Data Analysis:

-

Plot the light scattering signal against the compound concentration.

-

The kinetic solubility is defined as the concentration at which the signal significantly increases above the baseline, indicating the onset of precipitation.

-

Data Presentation and Interpretation

For systematic evaluation, the experimentally determined solubility data should be compiled in a clear and organized manner.

Template for Experimental Solubility Data:

| Organic Solvent | Chemical Class | Polarity Index | Experimental Method | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Methanol | Protic, Polar | 5.1 | Shake-Flask | 25 | |||

| Ethanol | Protic, Polar | 4.3 | Shake-Flask | 25 | |||

| Acetonitrile | Aprotic, Polar | 5.8 | Shake-Flask | 25 | |||

| Dichloromethane | Aprotic, Non-polar | 3.1 | Shake-Flask | 25 | |||

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 7.2 | Shake-Flask | 25 | |||

| Acetone | Aprotic, Polar | 5.1 | Shake-Flask | 25 | |||

| Toluene | Aprotic, Non-polar | 2.4 | Shake-Flask | 25 | |||

| Hexane | Aprotic, Non-polar | 0.1 | Shake-Flask | 25 |

Conclusion

While direct solubility data for this compound is scarce, this guide provides the necessary theoretical framework and practical, step-by-step methodologies for its determination in common organic solvents. By employing the robust shake-flask method for thermodynamic solubility and high-throughput techniques for kinetic solubility, researchers can generate the critical data needed for method development, formulation, and other applications in the drug development pipeline. Accurate and reproducible solubility data is paramount for the successful use of this compound as an internal standard and for advancing our understanding of its behavior in various experimental systems.

References

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

GlaxoSmithKline. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Axios Research. This compound. [Link]

- Al-Gousous, J., & Langguth, P. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 22(3), 6-13.

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Veeprho. This compound. [Link]

-

PubChem. Bromperidol. National Institutes of Health. [Link]

-

PubChem. Bromperidol Decanoate. National Institutes of Health. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Biorelevant.com. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

- ACS Publications. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

World Health Organization (WHO). (2015). Annex 4: Guidance on biowaiver for immediate-release solid oral dosage forms. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Abe, M., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry. [Link]

-

UCDAVIS Chem. POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. [Link]

-

RAPS. (2018). Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. [Link]

-

YouTube. (2023). Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala. [Link]

-

FDA. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

Cheméo. Chemical Properties of Bromperidol (CAS 10457-90-6). [Link]

-

FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Unipd. (2022). Predicting drug solubility in organic solvents mixtures. [Link]

-

FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Federal Register. [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

-

FDA. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

Scribd. USP 42 Description & Relative Solubility. [Link]

-

YouTube. (2021). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. [Link]

-

Isotope Science / Alfa Chemistry. Common Deuterated Solvents and Their Characteristics. [Link]

-

Wikipedia. Bromperidol. [Link]

- Google Sites.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. uspnf.com [uspnf.com]

- 4. enamine.net [enamine.net]

- 5. Bromperidol (CAS 10457-90-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. uspnf.com [uspnf.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. HHS Science - Mr. Gerber - Factors that Affect Solubility [sites.google.com]

- 9. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. tandfonline.com [tandfonline.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. enamine.net [enamine.net]

- 15. rheolution.com [rheolution.com]

Mass Spectral Characteristics of Bromperidol-d4: A Technical Guide for Quantitative Bioanalysis

Introduction: The Role of Bromperidol-d4 in Modern Bioanalysis

In the landscape of quantitative mass spectrometry, particularly within therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the precision and accuracy of measurements are paramount. Bromperidol, a typical antipsychotic of the butyrophenone class, is prescribed for the management of schizophrenia.[1] For the accurate quantification of Bromperidol in complex biological matrices such as plasma, a robust internal standard is indispensable. This compound, a stable isotope-labeled (SIL) analog of Bromperidol, serves this critical role.

This technical guide provides an in-depth exploration of the mass spectral characteristics of this compound. As a Senior Application Scientist, this document is structured to not only present the core data but also to elucidate the underlying principles and experimental rationale, ensuring that researchers, scientists, and drug development professionals can confidently develop and validate robust bioanalytical methods.

This compound is chemically identical to Bromperidol, with the exception of four hydrogen atoms on the piperidine ring being replaced by deuterium.[2] This substitution results in a 4 Dalton (Da) mass increase, allowing for clear differentiation by the mass spectrometer, while preserving the physicochemical properties necessary for it to co-elute with the analyte and experience similar ionization effects. This guide will detail the expected mass spectral behavior of this compound, propose its fragmentation pathways based on the known fragmentation of Bromperidol, and provide a comprehensive, field-tested protocol for its use in a quantitative LC-MS/MS workflow.

Physicochemical Properties and Structure

A foundational understanding of the molecule's structure is crucial for interpreting its mass spectrum.

-

Parent Drug: Bromperidol[2]

-

Deuterated Analog: this compound[2]

-

IUPAC Name: 4-(4-(4-bromophenyl-d4)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one[2]

-

Molecular Formula: C₂₁H₁₉D₄BrFNO₂

-

Molecular Weight: Approximately 424.34 g/mol

The deuterium labels are strategically placed on the bromophenyl ring, a region of the molecule that is expected to remain intact during the most common fragmentation pathways, thus ensuring the mass difference is retained in the key product ions used for quantification.

Mass Spectrometric Analysis: Ionization and Fragmentation

For the analysis of antipsychotics like Bromperidol and its deuterated internal standard, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the method of choice due to its high sensitivity and specificity.[3]

Ionization

In ESI, the analyte is ionized directly from the liquid phase into the gas phase. For this compound, operating in the positive ion mode is optimal. The basic nitrogen atom in the piperidine ring is readily protonated, forming the protonated molecule [M+H]⁺.

Given the molecular weight of this compound (approx. 424.34), the expected precursor ions for the [M+H]⁺ adduct will be observed as an isotopic cluster due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two major peaks in the mass spectrum separated by 2 Da.

-

Expected Precursor Ion (for ⁷⁹Br): m/z 425.1

-

Expected Precursor Ion (for ⁸¹Br): m/z 427.1

Collision-Induced Dissociation (CID) and Fragmentation Pathway

Tandem mass spectrometry (MS/MS) involves the selection of the precursor ion, its fragmentation through collision with an inert gas (Collision-Induced Dissociation - CID), and analysis of the resulting product ions. The fragmentation of this compound is predicted to follow the same pathways as unlabeled Bromperidol, with a +4 Da shift in the precursor ion and any fragment containing the deuterated bromophenyl-piperidinol moiety.

Based on the MS/MS data for Bromperidol available from the NIST Mass Spectrometry Data Center, the precursor ion at m/z 420.1 fragments to produce key product ions at m/z 165 and m/z 402.[4] The proposed fragmentation pathway is as follows:

-

Neutral Loss of Water: The protonated molecule readily loses a molecule of water (H₂O, 18 Da) from the tertiary alcohol on the piperidine ring.

-

Formation of the Key Product Ion: A subsequent cleavage occurs, leading to the formation of the charged 4-fluorobenzoylpropyl fragment.

Proposed Fragmentation of Bromperidol

Caption: Proposed ESI-MS/MS fragmentation of Bromperidol.

Extrapolating this to This compound , the following is expected:

-

Precursor Ions: m/z 425.1 / 427.1

-

Product Ion 1 (Neutral Loss of H₂O): [M+H-H₂O]⁺ at m/z 407.1 / 409.1. This fragment retains the deuterium labels.

-

Product Ion 2 (Key Quantifier): The fragment corresponding to m/z 165 in unlabeled Bromperidol does not contain the deuterated portion of the molecule. Therefore, this product ion is expected to remain at m/z 165 .

-

Alternative Product Ion: A fragment containing the deuterated bromophenyl-piperidinol moiety would be expected. Cleavage of the bond between the piperidine nitrogen and the butyl chain would result in a fragment at m/z 260/262 .

For quantitative analysis using Multiple Reaction Monitoring (MRM), the transition from the precursor ion to a stable, intense product ion is monitored.

Quantitative Data Summary

The following table summarizes the predicted and known mass spectral data for Bromperidol and this compound, essential for setting up an LC-MS/MS method.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Notes |

| Bromperidol | 420.1 / 422.1 | 165.1, 402.1 | Data from PubChem[4]. The two precursor ions reflect the ⁷⁹Br/⁸¹Br isotopes. |

| This compound | 425.1 / 427.1 | 165.1, 407.1 | Predicted values based on the structure and known fragmentation of Bromperidol. |

Experimental Protocol: Quantification of Bromperidol in Human Plasma

This section provides a robust, step-by-step protocol for the extraction and analysis of Bromperidol from human plasma using this compound as an internal standard. This protocol is based on commonly employed techniques for antipsychotic drug analysis.[5]

Materials and Reagents

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Bromperidol analytical standard

-

This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (HPLC or LC-MS grade), chilled

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

Workflow Overview

Caption: Experimental workflow for plasma sample analysis.

Step-by-Step Methodology

1. Preparation of Calibration Standards and Quality Controls (QCs)

-

Prepare a stock solution of Bromperidol in methanol.

-

Perform serial dilutions to create working standard solutions at various concentrations.

-

Spike blank human plasma with the working standards to create calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Prepare QC samples in blank plasma at low, medium, and high concentrations in a similar manner.

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

-

Add 300 µL of chilled acetonitrile to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v)

-

Gradient: A gradient elution from low to high organic phase (Mobile Phase B) is typically used to separate the analyte from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Bromperidol: 420.1 > 165.1 (Quantifier), 422.1 > 165.1 (Qualifier)

-

This compound: 425.1 > 165.1 (Internal Standard)

-

4. Data Analysis

-

Integrate the peak areas for the Bromperidol and this compound MRM transitions.

-

Calculate the peak area ratio (Bromperidol / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Bromperidol in unknown samples by interpolation from the calibration curve.

Conclusion

This compound is an ideal internal standard for the quantitative analysis of Bromperidol in biological matrices. Its mass spectral characteristics are predictable and directly correlated with the parent compound, exhibiting a consistent +4 Da mass shift in the precursor ion and relevant fragments. The proposed fragmentation pathway, primarily involving a neutral loss of water and subsequent cleavage, provides stable and intense product ions suitable for sensitive and specific quantification via LC-MS/MS in MRM mode. The provided experimental protocol, utilizing a straightforward protein precipitation method, offers a robust and efficient workflow for high-throughput bioanalysis. By understanding these core principles and applying the detailed methodology, researchers can achieve accurate and reliable quantification of Bromperidol, contributing to the advancement of therapeutic drug monitoring and pharmacokinetic research.

References

-

Felli, M. L., De Giorgio, F., & De Giovanni, N. (2011). LC-MS/MS determination of bromperidol in biological matrices: Method validation and forensic application. Current Pharmaceutical Analysis, 7(4), 235-239. [Link][6][7][8]

-

Patteet, L., Maudens, K. E., Stove, C. P., Lambert, W. E., & Morrens, M. (2024). UHPLC–MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Pharmaceuticals, 17(1), 123. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2448, Bromperidol. Retrieved from [Link].[4]

-

NIST (n.d.). Bromperidol. In NIST Chemistry WebBook. Retrieved from [Link].[9]

-

Saar, E., Gerostamoulos, D., & Drummer, O. H. (2010). Identification and quantification of 30 antipsychotics in blood using LC-MS/MS. Journal of Mass Spectrometry, 45(10), 1163–1171. [Link][5]

-

Dubinsky, B., McGuire, J. L., Niemegeers, C. J., Janssen, P. A., Weintraub, H. S., & McKenzie, B. E. (1982). Bromperidol, a new butyrophenone neuroleptic: a review. Psychopharmacology, 78(1), 1–7. [Link]

-

Waters Corporation (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Retrieved from [Link].[10]

-

Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 337-368. [Link][11][12]

Sources

- 1. Bromperidol - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromperidol | C21H23BrFNO2 | CID 2448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. LC-MS/MS determination of bromperidol in biological matrices: Method validation and forensic application [publicatt.unicatt.it]

- 9. Bromperidol [webbook.nist.gov]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Regulatory Compliance for Using Bromperidol-d4 in Clinical Research

Abstract

The use of stable isotope-labeled (SIL) compounds is a cornerstone of modern bioanalysis, providing unparalleled precision and accuracy in pharmacokinetic (PK) studies. Bromperidol-d4, a deuterated analog of the antipsychotic drug Bromperidol, serves as an exemplary internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth examination of the regulatory framework governing the use of this compound in clinical research. It moves beyond a simple checklist of requirements to explain the scientific causality behind the validation protocols mandated by leading global regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH). This document is intended for researchers, bioanalytical scientists, and drug development professionals to ensure that the data generated using this compound is robust, reliable, and fully compliant with global regulatory expectations.

Introduction: The Role of this compound in Bioanalysis

Bromperidol is a potent, first-generation antipsychotic of the butyrophenone class, primarily used in the management of schizophrenia.[1][2][3] Its mechanism of action is centered on the potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[2][3] When conducting clinical trials to assess the pharmacokinetics of Bromperidol, accurate quantification of the drug in biological matrices like plasma is critical for regulatory decisions regarding safety and efficacy.[4]

This is where this compound becomes an indispensable analytical tool. It is not intended for therapeutic use but serves as a stable isotope-labeled internal standard (SIL-IS). In LC-MS/MS analysis, a known amount of this compound is added to every patient sample at the beginning of the extraction process. Because it is chemically identical to the non-labeled drug (the analyte), it experiences the same extraction losses, matrix effects (ion suppression or enhancement), and instrument variability.[5][6] However, due to its higher mass (from the four deuterium atoms), the mass spectrometer can distinguish it from the analyte.[7] By calculating the ratio of the analyte's response to the internal standard's response, the assay can correct for analytical variability, leading to highly accurate and precise data.[8]

The regulatory compliance for using this compound does not treat it as a drug substance. Instead, it is considered a critical reagent . Consequently, its qualification and use are governed by the comprehensive guidelines for bioanalytical method validation.

The Global Regulatory Framework: A Harmonized Approach

The regulatory landscape for bioanalysis is largely harmonized across major regions. The foundational principle is that any bioanalytical method used to generate data for regulatory submission must be thoroughly validated to prove it is fit for its intended purpose.[4][9]

The key guidance documents that dictate the requirements for using this compound as an internal standard are:

-

ICH M10: Bioanalytical Method Validation and Study Sample Analysis: This is the harmonized global standard, adopted by the FDA, EMA, and other regulatory bodies.[4][10][11][12] It provides detailed recommendations for method validation and the application of these methods to study sample analysis.[9][13]

-

FDA Guidance for Industry: Bioanalytical Method Validation (May 2018): While ICH M10 is now the primary document, this guidance provides valuable context and was foundational for many existing methods.[14][15]

-

EMA Guideline on bioanalytical method validation (2011): This document has been superseded by ICH M10 but outlines the same core principles that have shaped European regulatory expectations.[16][17][18]

The central tenet of these guidelines is that the reliability of the entire method depends on the quality of its critical reagents. Therefore, the characterization of this compound is a prerequisite for a successful validation.

Qualification of this compound: Ensuring Fitness-for-Purpose